(2S)-2-amino-4-(dimethylamino)butanoic acid
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Overview
Description
(2S)-2-amino-4-(dimethylamino)butanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group and a dimethylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-(dimethylamino)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-chlorobutanoic acid and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the chlorine atom in 2-amino-4-chlorobutanoic acid is replaced by the dimethylamino group from dimethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-amino-4-(dimethylamino)butanoic acid can undergo oxidation reactions, where the amino groups are converted to corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield compounds such as nitroso derivatives.
Reduction Products: Reduction can produce alcohol derivatives.
Substitution Products: Substitution reactions can result in halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-amino-4-(dimethylamino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a model compound for studying amino acid metabolism.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the development of new drugs or treatments.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-(dimethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups play a crucial role in its binding to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
4-(Dimethylamino)butanoic acid: This compound shares a similar structure but lacks the stereochemistry of (2S)-2-amino-4-(dimethylamino)butanoic acid.
(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride: This compound has a benzyl group instead of an amino group, leading to different chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and dimethylamino groups. This combination of features makes it distinct from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
777011-50-4 |
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Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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